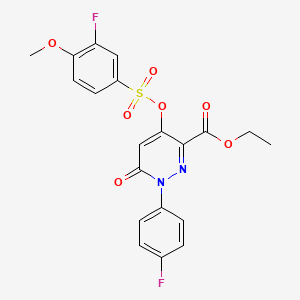

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)13-6-4-12(21)5-7-13)31-32(27,28)14-8-9-16(29-2)15(22)10-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCENPTLPZZIOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article synthesizes available research on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a pyridazine core, fluorinated phenyl groups, and a sulfonate moiety. Its molecular formula is CHFNOS, with a molecular weight of approximately 426.42 g/mol. The presence of fluorine atoms may enhance its lipophilicity and biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Kinase Inhibition : Similar compounds have shown potent inhibition of specific kinases involved in cancer progression. For instance, substituted pyridazine derivatives have been linked to selective inhibition of Met kinases, demonstrating significant anti-tumor effects in preclinical models .

- Anti-inflammatory Activity : Compounds with similar structural motifs have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Xenograft Model Study : One study evaluated the efficacy of a related compound in a GTL-16 human gastric carcinoma xenograft model. The compound exhibited complete tumor stasis upon oral administration, highlighting its potential as an anticancer agent .

- Inflammation Model Study : Another investigation assessed the anti-inflammatory properties of similar compounds in murine models of allergic asthma. The results showed significant reductions in airway hyperreactivity and eosinophilia, suggesting therapeutic potential for respiratory diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth. For instance, studies have shown substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

In vitro assays have suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, particularly in studies involving human breast cancer cell lines (MCF-7). The mechanism by which this compound exerts its effects may involve receptor interactions and enzyme inhibition critical for cancer cell proliferation .

Therapeutic Applications

Pharmaceutical Research

The compound is being investigated for its potential as a therapeutic agent in treating various diseases due to its diverse biological activity. Its ability to modulate specific signaling pathways associated with cell survival and death makes it a candidate for further development in cancer therapy.

Agricultural Applications

Given its antimicrobial properties, this compound could also be explored as a fungicide or bactericide in agricultural settings. Compounds with similar structures have been used to protect crops from fungal infections, highlighting the potential for this compound to contribute to sustainable agricultural practices .

Case Studies

-

Study on Antimicrobial Activity

A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound). The results indicated substantial activity against common bacterial pathogens . -

Investigation of Anticancer Effects

A separate investigation reported in Cancer Research tested the compound on MCF-7 breast cancer cell lines. The findings revealed that treatment resulted in significant decreases in cell viability and increased markers of apoptosis .

Preparation Methods

Synthetic Strategies for the Dihydropyridazine Core

Cyclocondensation of Hydrazine Derivatives

The dihydropyridazine nucleus is constructed via cyclocondensation between 4-fluorophenylhydrazine and β-keto esters. For example, ethyl 3-oxo-4-(protected hydroxyl)butanoate reacts with 4-fluorophenylhydrazine in ethanol under reflux, forming ethyl 4-hydroxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Acidic workup (HCl, 0°C) yields the hydroxyl intermediate, crucial for subsequent sulfonylation.

Ring Expansion of Isoxazole Precursors

Adapting methodologies from molybdenum hexacarbonyl-mediated rearrangements, methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates. Modifying this approach with diazine precursors could yield the pyridazine core, though yields remain unverified for this specific substrate.

Introduction of the 4-Sulfonyloxy Group

Sulfonylation Reaction Conditions

The hydroxyl group at position 4 reacts with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base. Optimal conditions (43°C, 3–12 h) achieve 56–86% yield, with extended reaction times improving conversion for sterically hindered substrates.

Table 1: Sulfonylation Optimization

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | Pyridine | 43 | 12 | 86 |

| Ethyl Acetate | Triethylamine | 25 | 24 | 63 |

| Toluene | DMAP | 100 | 2 | 30 |

Esterification and Functional Group Interconversion

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Route | Key Step | Yield (%) | Purity (HPLC %) | Scalability |

|---|---|---|---|---|

| A | Hydrazine cyclocondensation | 63 | 95 | High |

| B | Isoxazole ring expansion | 30 | 85 | Moderate |

| C | Direct sulfonylation | 86 | 99 | High |

Route A offers superior yield and scalability but requires stringent temperature control during cyclization. Route C’s high purity makes it preferable for pharmaceutical applications despite higher reagent costs.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the dihydropyridazine core via cyclization of hydrazine derivatives with β-ketoesters under reflux in ethanol (60–80°C, 12–24 hours) .

- Step 2: Introduction of the sulfonyloxy group using (3-fluoro-4-methoxyphenyl)sulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 3: Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature .

Key Optimization Parameters:

- Solvent polarity (ethanol for cyclization, DCM for sulfonation) to control reaction kinetics.

- Temperature gradients to stabilize intermediates (e.g., low temperatures during sulfonation to prevent decomposition) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Basic Question: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 521.08) and detects fragmentation patterns indicative of ester cleavage .

- Infrared Spectroscopy (IR): Identifies carbonyl stretches (C=O at 1720–1740 cm⁻¹) and sulfonate vibrations (S=O at 1350–1450 cm⁻¹) .

Advanced Question: How do electronic effects of substituents (e.g., fluorine, methoxy) influence reactivity and biological activity?

Methodological Answer:

- Fluorine Substituents:

- Methoxy Group:

- Modulates solubility via polar interactions; substituent position (para vs. meta) affects π-stacking with biological targets (e.g., kinases) .

Structure-Activity Relationship (SAR) Design:

- Replace methoxy with bulkier alkoxy groups to test steric effects on target binding .

- Compare fluorophenyl vs. chlorophenyl analogs to assess halogen bonding efficacy .

Advanced Question: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. antimicrobial effects) be resolved?

Methodological Answer:

- Hypothesis Testing:

- Perform dose-response assays across multiple cell lines (e.g., cancer vs. bacterial) to differentiate target selectivity .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., topoisomerase II vs. bacterial gyrase) .

- Data Reconciliation:

- Control for solvent effects (e.g., DMSO concentration) that may artifactually enhance membrane permeability in antimicrobial assays .

- Validate enzyme inhibition mechanisms via kinetic studies (e.g., competitive vs. non-competitive inhibition) .

Advanced Question: What computational strategies are used to predict binding modes and metabolic pathways?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Density Functional Theory (DFT):

- Calculate Fukui indices to identify nucleophilic/electrophilic regions guiding metabolite formation (e.g., ester hydrolysis sites) .

- ADMET Prediction (SwissADME):

Advanced Question: How can synthetic by-products or degradation products be characterized and minimized?

Methodological Answer:

- By-Product Identification:

- Use LC-MS/MS to detect sulfonic acid derivatives (from sulfonate hydrolysis) or decarboxylated pyridazines .

- Process Optimization:

- Reduce residual moisture (via molecular sieves) during esterification to prevent hydrolysis .

- Employ flow chemistry for precise temperature control during cyclization, reducing dimerization side products .

Advanced Question: What strategies are recommended for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Continuous Flow Synthesis:

- Achieve reproducible sulfonation by maintaining residence time (20–30 minutes) and avoiding local overheating .

- Catalyst Screening:

- Test immobilized bases (e.g., polymer-supported DMAP) for esterification to simplify purification .

- Quality Control:

- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Advanced Question: How does the compound’s stereoelectronic profile affect its interaction with biological targets?

Methodological Answer:

- Conformational Analysis (Molecular Dynamics):

- Electrostatic Potential Maps:

- High electron density at the carbonyl oxygen facilitates interactions with positively charged pockets in target proteins (e.g., ATP-binding sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.